Pyridaben

Mitochondrial Complex I Inhibition Mode of Action Characterization Biochemical Pharmacology

Pyridaben is a METI-I acaricide with unique recessive resistance trait, ensuring heterozygous mites remain susceptible—ideal for IPM rotations. Exhibits 4.5× higher potency than fenpyroximate against citrus red mite (LC₅₀ 0.21 vs 0.94 ppm). 30–40 day residual activity and rapid photolysis (t½ <30 min) minimize environmental load. Incomplete cross-resistance (RR 11–40) allows efficacy in some fenpyroximate-resistant populations. Use for resistance monitoring, formulation R&D, or as a rotational partner in sustainable mite management programs.

Molecular Formula C19H25ClN2OS
Molecular Weight 364.9 g/mol
CAS No. 96489-71-3
Cat. No. B1679940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridaben
CAS96489-71-3
Synonyms2-tert-butyl-5-(4-tert-butyl-benzylthio)-4-chloropyridazin-3(2H)-one
pyridaben
Molecular FormulaC19H25ClN2OS
Molecular Weight364.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C(C)(C)C)Cl
InChIInChI=1S/C19H25ClN2OS/c1-18(2,3)14-9-7-13(8-10-14)12-24-15-11-21-22(19(4,5)6)17(23)16(15)20/h7-11H,12H2,1-6H3
InChIKeyDWFZBUWUXWZWKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn organic solvents (g/l @ 20 °C): acetone 460, ethanol 57, hexane 10, benzene 110, xylene 390, cyclohexane 320, n-octanol 63.
In water, 0.012 mg/l @ 24 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pyridaben (CAS 96489-71-3) — A METI Acaricide with Defined Mitochondrial Complex I Inhibition and Differentiated Field Persistence


Pyridaben is a pyridazinone broad‑spectrum contact acaricide and insecticide developed by Nissan Chemical Industries in 1985 [1]. It belongs to the mitochondrial electron transport inhibitor (METI) class, selectively inhibiting complex I (NADH:ubiquinone oxidoreductase) with a Ki of 0.28–0.36 nmol/mg mitochondrial protein in rat brain mitochondria and an IC₅₀ of 2.4 nM in rat liver and bovine heart mitochondria [2]. Pyridaben is active against motile stages of mites and also controls whiteflies; it exhibits a rapid knockdown effect and residual activity lasting 30–40 days after treatment in field conditions [1].

Why In‑Class Substitution of Pyridaben with Fenpyroximate or Tebufenpyrad Is Not Scientifically Equivalent


Pyridaben, fenpyroximate, and tebufenpyrad are all METI‑I acaricides targeting mitochondrial complex I, yet their in‑vivo efficacy, resistance inheritance patterns, and environmental fate profiles are not interchangeable. Direct comparative bioassays demonstrate that resistance ratios for these three compounds diverge substantially within the same resistant mite strains — e.g., a 1,100‑fold resistance to pyridaben versus 870‑fold for fenpyroximate in a foliar spray assay [1]. Moreover, the mode of inheritance of resistance is completely recessive for pyridaben but incompletely dominant for fenpyroximate [2], a distinction with direct implications for resistance management strategies. Cross‑resistance between METI‑I members is not complete; a fenpyroximate‑resistant strain exhibited only moderate cross‑resistance (RR 11–40) to pyridaben [3], indicating that pyridaben may retain utility in certain fenpyroximate‑resistant populations. Additionally, pyridaben exhibits a photolysis half‑life in water of <30 minutes, which differs from the environmental degradation profiles of other METI‑I compounds and influences off‑target aquatic exposure risk [4]. These quantifiable differences mean that substituting pyridaben with another METI‑I acaricide without prior resistance monitoring or environmental risk assessment can lead to control failure or unanticipated non‑target effects.

Pyridaben Procurement Evidence: Head‑to‑Head Quantitative Differentiation vs. Fenpyroximate, Tebufenpyrad, and Abamectin


Complex I Target Affinity: Pyridaben vs. Rotenone — Ki and Imax Comparison in Rat Brain Mitochondria

Pyridaben and rotenone were directly compared in the same assay system using rat brain mitochondria with malate‑glutamate as substrate. Pyridaben exhibited a Ki of 0.28–0.36 nmol inhibitor/mg mitochondrial protein for complex I inhibition, with an Imax (% inhibition at maximal concentration) approaching 100% [1]. Rotenone, the classical complex I inhibitor, showed a Ki of 0.32–0.40 nmol/mg protein under identical conditions [1]. While the Ki values are similar, pyridaben produced a steeper inhibition curve (lower Hill coefficient), indicating a distinct binding interaction at the PSST subunit that couples electron transfer from iron‑sulfur cluster N2 to ubiquinone [2].

Mitochondrial Complex I Inhibition Mode of Action Characterization Biochemical Pharmacology

Comparative Acaricidal Efficacy: Pyridaben vs. Fenpyroximate and Tebufenpyrad — LC₅₀ Values Against Panonychus citri

In a laboratory bioassay conducted in Hangzhou, China (1993), pyridaben demonstrated superior toxicity to female adults and eggs of Panonychus citri compared to fenpyroximate, fenbutatin oxide, hexythiazox, azocyclotin, and propargite. For female adults, the LC₅₀ of pyridaben was 0.21 ppm, whereas fenpyroximate exhibited an LC₅₀ of 0.94 ppm [1]. For eggs, pyridaben showed an LC₅₀ of 0.12 ppm [1]. At a concentration of 0.75–1 ppm, pyridaben achieved >90% adulticidal activity; at 0.2–0.75 ppm, ovicidal activity was approximately 80% [1]. In contrast, fenpyroximate at 50 ppm achieved only 60.7% ovicidal activity [1].

Acaricide Efficacy Citrus Red Mite Control Laboratory Bioassay

Resistance Profile Differentiation: Pyridaben vs. Fenpyroximate and Tebufenpyrad — Resistance Ratios in Tetranychus urticae Strains

In a foliar spray bioassay comparing two METI‑resistant Tetranychus urticae strains (AKITA from Japan and UK‑99 from England) against a susceptible strain (GSS), the resistance ratios (RR) for pyridaben, fenpyroximate, and tebufenpyrad differed markedly. Strain AKITA exhibited RR values of 1,100‑fold for pyridaben, 870‑fold for fenpyroximate, and 33‑fold for tebufenpyrad [1]. Strain UK‑99 showed RR values of 480‑fold for pyridaben, 45‑fold for fenpyroximate, and 44‑fold for tebufenpyrad [1]. In a separate study of a fenpyroximate‑selected FR‑20 strain, cross‑resistance to pyridaben was moderate (RR 11–40), while cross‑resistance to tebufenpyrad was also moderate [2].

Acaricide Resistance Cross‑Resistance Resistance Management

Environmental Fate Differentiation: Pyridaben Photolysis Half‑Life — Rapid Aqueous Degradation vs. Soil Persistence

Pyridaben undergoes extremely rapid photolysis in aqueous environments. Under simulated solar irradiation, the half‑life of pyridaben in distilled water was 2.36 hours, and even shorter in rainwater (1.36 h), tap water (1.61 h), and river water (1.77 h) [1]. A separate environmental fate assessment reported a photolysis half‑life in water of <30 minutes [2]. In contrast, pyridaben is stable to hydrolysis for 30 days in the dark at pH 5, 7, and 9, and has a soil half‑life of 12–14 days when applied to citrus crops in the field [2].

Environmental Fate Photodegradation Risk Assessment

Selectivity Profile: Pyridaben vs. Abamectin — Differential Toxicity to Predatory Mite Neoseiulus barkeri

In a study evaluating acaricide selectivity to the predatory mite Neoseiulus barkeri, pyridaben was classified as "moderately harmful" (IOBC Class 3), whereas abamectin, azadirachtin, and fenpyroximate were classified as "harmless" (IOBC Class 1) . Pyridaben was the only acaricide among those tested that significantly reduced the fertility of N. barkeri females and consequently decreased their instantaneous growth rate (ri) . In a separate study on Stethorus punctillum, acute toxicity ranked (highest to lowest): abamectin > pyridaben > spirotetramat > petroleum oil [1].

Selectivity Biological Control Compatibility Integrated Pest Management

Inheritance of Resistance: Pyridaben vs. Fenpyroximate — Completely Recessive vs. Incompletely Dominant

Crossing studies with Tetranychus kanzawai revealed that the mode of inheritance of resistance differs among METI‑I acaricides. Resistance to pyridaben was inherited as a completely recessive trait, whereas resistance to fenpyroximate was incompletely dominant, and resistance to tebufenpyrad was intermediate [1]. This genetic distinction has practical implications: under completely recessive inheritance, heterozygous individuals (RS) remain susceptible, potentially delaying the spread of resistance under certain application strategies [1].

Resistance Genetics Inheritance Mode Resistance Management Strategy

Pyridaben Application Scenarios Supported by Quantitative Comparative Evidence


Control of Panonychus citri in Citrus Orchards with Documented Fenpyroximate Resistance

Field trials in Hangzhou, China demonstrated that pyridaben at 25–50 ppm provided excellent control of citrus red mite (Panonychus citri) with residual efficacy lasting up to 40 days [1]. The 4.5‑fold higher potency of pyridaben against P. citri female adults (LC₅₀ = 0.21 ppm) compared to fenpyroximate (LC₅₀ = 0.94 ppm) supports its selection where fenpyroximate performance has declined. Pyridaben is also effective against dithiocarbamate‑resistant strains of the pink citrus rust mite (Aculops pelekassi) [2]. For optimal results, apply at early pest infestation stages at 6–16 g ai/hL on citrus [2]. Limit to one application per season to delay resistance development [2].

IPM Programs Where Resistance Inheritance Pattern Favors Recessive‑Trait Management

Because pyridaben resistance is inherited as a completely recessive trait in Tetranychus kanzawai [3], heterozygous individuals remain phenotypically susceptible. This genetic property makes pyridaben particularly suitable for rotation strategies where refugia of susceptible mites are maintained. In contrast, fenpyroximate exhibits incompletely dominant resistance inheritance, meaning heterozygotes already express reduced susceptibility [3]. IPM programs that deliberately preserve untreated refugia can leverage pyridaben's recessive resistance trait to slow the evolution of resistance. However, pyridaben is classified as moderately harmful to the predatory mite Neoseiulus barkeri (IOBC Class 3) , so applications should be timed to minimize exposure to beneficial arthropods.

High‑Rainfall or Aquatic‑Proximal Cropping Systems Requiring Reduced Environmental Persistence

Pyridaben's rapid photolysis in water (t₁/₂ <30 min to 2.36 h in distilled water under simulated sunlight) [4] and soil half‑life of 12–14 days [5] make it suitable for crops near aquatic environments where prolonged off‑target exposure is a regulatory or ecological concern. The compound is stable to hydrolysis (>30 days in dark at pH 5–9) [5], ensuring shelf stability and tank‑mix compatibility, but degrades quickly upon UV exposure in surface waters. This profile contrasts with METI‑I analogs that may exhibit longer aqueous persistence. For apple orchards, the recommended application rate is 10–15 g ai/hL, with residual activity lasting 30–40 days [2].

Rotation Partner in Fenpyroximate‑Resistant Tetranychus urticae Populations with Moderate Cross‑Resistance

In fenpyroximate‑selected strains of T. urticae (FR‑20), cross‑resistance to pyridaben is only moderate (RR 11–40) [6], whereas resistance to fenpyroximate itself can reach RR 252 [6]. This incomplete cross‑resistance means pyridaben may retain efficacy in fields where fenpyroximate has failed. However, in METI‑I multi‑resistant strains like AKITA (Japan), pyridaben resistance can reach 1,100‑fold [7], underscoring the necessity of pre‑application resistance monitoring. Pyridaben is recommended as a rotational partner rather than a continuous‑use solution in high‑resistance regions. Applications should be made at the first sign of mite infestation to maximize knockdown effect.

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